molecular formula C25H20N2O2 B8201907 2-Benzoyl-1-(4-methoxybenzyl)-1,2-dihydroisoquinoline-1-carbonitrile

2-Benzoyl-1-(4-methoxybenzyl)-1,2-dihydroisoquinoline-1-carbonitrile

Cat. No.: B8201907
M. Wt: 380.4 g/mol
InChI Key: UZXCPZNPUTZXHH-UHFFFAOYSA-N
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Description

2-Benzoyl-1-(4-methoxybenzyl)-1,2-dihydroisoquinoline-1-carbonitrile is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a benzoyl group, a methoxybenzyl group, and a carbonitrile group attached to the isoquinoline core. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-1-(4-methoxybenzyl)-1,2-dihydroisoquinoline-1-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation, where benzoyl chloride reacts with the isoquinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of Methoxybenzyl Group: The methoxybenzyl group can be added through nucleophilic substitution reactions, where a methoxybenzyl halide reacts with the isoquinoline core.

    Formation of Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, where a suitable cyanating agent such as sodium cyanide reacts with the isoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-1-(4-methoxybenzyl)-1,2-dihydroisoquinoline-1-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and methoxybenzyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of the isoquinoline core.

    Reduction: Amino derivatives of the isoquinoline core.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Benzoyl-1-(4-methoxybenzyl)-1,2-dihydroisoquinoline-1-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Benzoyl-1-(4-methoxybenzyl)-1,2-dihydroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzoyl-1-(4-methoxybenzyl)-4,5-diphenyl-1H-benzo[g]indole
  • 2’-Benzoyl-1’,2’-dimethylbenzohydrazide

Uniqueness

2-Benzoyl-1-(4-methoxybenzyl)-1,2-dihydroisoquinoline-1-carbonitrile is unique due to its specific combination of functional groups and its isoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-benzoyl-1-[(4-methoxyphenyl)methyl]isoquinoline-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2/c1-29-22-13-11-19(12-14-22)17-25(18-26)23-10-6-5-7-20(23)15-16-27(25)24(28)21-8-3-2-4-9-21/h2-16H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXCPZNPUTZXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2(C3=CC=CC=C3C=CN2C(=O)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Benzoyl-1-(4-methoxybenzyl)-1,2-dihydroisoquinoline-1-carbonitrile

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